

Distinguishing Endogenous vs. Exogenous Bolandiol Metabolites in Doping Control: A Comparative Guide

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Compound of Interest		
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This guide provides a comprehensive comparison of analytical methodologies for distinguishing between endogenous and exogenous metabolites of **Bolandiol** (19-norandrostenediol), a critical challenge in anti-doping science. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of appropriate detection strategies.

Introduction

Bolandiol, also known as 19-nor-4-androstenediol, is an anabolic-androgenic steroid (AAS) prohibited by the World Anti-Doping Agency (WADA).[1] It is a metabolic precursor to nandrolone (19-nortestosterone), and its administration leads to an increased urinary excretion of nandrolone metabolites, primarily 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[2][3] A significant challenge in doping control is that nandrolone and its metabolites can be produced endogenously, albeit typically at very low concentrations.[4] This guide details the metabolic pathways and compares the analytical techniques used to differentiate between internal (endogenous) production and external (exogenous) administration.

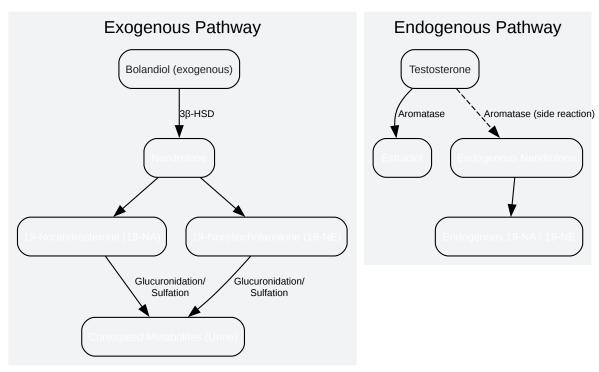
Metabolic Pathways: Endogenous vs. Exogenous



Exogenous administration of **Bolandiol** leads to its conversion to nandrolone via the 3β -hydroxysteroid dehydrogenase (3β -HSD) enzyme.[1][5] Nandrolone is then extensively metabolized, primarily through reduction of the A-ring, to form 19-NA and 19-NE, which are then conjugated with glucuronic acid or sulfate for urinary excretion.[2][3]

Endogenous production of nandrolone is considered a minor pathway in steroid metabolism. It is hypothesized to occur as a side reaction during the aromatization of testosterone to estradiol.[4] This endogenous production can be influenced by physiological conditions such as pregnancy.[4]

Metabolic Pathways of Bolandiol



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Fig. 1: Metabolic pathways of exogenous **Bolandiol** and endogenous nandrolone.

Comparison of Analytical Methods







The detection and confirmation of **Bolandiol**/nandrolone metabolite abuse involve a multi-step analytical approach. Initial screening is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, to definitively distinguish between endogenous and exogenous sources, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the gold standard.[3]



Parameter	Gas Chromatography- Mass Spectrometry (GC-MS)	Liquid Chromatography- Tandem Mass Spectrometry (LC- MS/MS)	Gas Chromatography- Combustion- Isotope Ratio Mass Spectrometry (GC- C-IRMS)
Principle	Separates and identifies volatile and thermally stable compounds after derivatization.	Separates compounds based on polarity and identifies them by mass-to-charge ratio. Can analyze conjugated metabolites directly.[2] [6]	Measures the ratio of carbon-13 to carbon-12 (13C/12C) in metabolites.[7][8]
Sample Prep	Requires enzymatic hydrolysis and chemical derivatization.[9]	Simpler workflow, can directly analyze conjugated metabolites, reducing sample preparation time.[2][6]	Extensive purification is required, often involving HPLC fractionation, to isolate pure analytes.[10][11]
Primary Use	Routine screening and quantification of nandrolone metabolites (e.g., 19- NA, 19-NE).[3]	Screening and quantification, particularly for both free and conjugated metabolites.[6]	Confirmatory analysis to differentiate between endogenous and exogenous sources of steroids.[3]
Key Advantage	Well-established and robust method for screening.[2]	High throughput and sensitivity, with simpler sample preparation.[6]	The only WADA- approved method to definitively determine the origin of a steroid. [3][8]
Limitation	Cannot distinguish between endogenous and exogenous sources. Hydrolysis	May have lower chromatographic resolution for some	Labor-intensive, requires specialized equipment, and is not suitable for high-



	and derivatization steps can be time- consuming.[6]	isomers compared to GC.	throughput screening. [12]
Typical LOQ	<1 ng/mL[2][6]	<1 ng/mL[6]	Not applicable for quantification in the same manner; focuses on isotope ratios.

Table 1: Comparison of Analytical Methods for **Bolandiol** Metabolite Analysis.

Quantitative Data Summary

The World Anti-Doping Agency (WADA) has established a threshold for 19-NA in urine. Concentrations above this level are considered suspicious and trigger confirmatory procedures.

Analyte	Matrix	Endogenous Concentration	WADA Threshold for Males
19-Norandrosterone (19-NA)	Urine	Typically very low, but can fluctuate.[4]	2 ng/mL[4][9]
19- Noretiocholanolone (19-NE)	Urine	Variable	No specific threshold, but its presence is considered along with 19-NA.[2]

Table 2: Urinary Concentrations and Thresholds for Nandrolone Metabolites.

Experimental Protocols

Protocol 1: Quantitative Analysis of Nandrolone Metabolites by GC-MS

This protocol is adapted from established methods for the analysis of nandrolone metabolites. [2][9]



Sample Preparation:

- To 5 mL of urine, add an internal standard (e.g., Methyltestosterone).
- Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the steroids.
- Elute the steroids and evaporate the solvent to dryness.

Hydrolysis:

- Reconstitute the residue in a phosphate buffer (pH 7.0).
- Add β-glucuronidase from E. coli to deconjugate the metabolites.
- Incubate at an appropriate temperature and duration.

Extraction:

- Extract the hydrolyzed metabolites with n-pentane.
- Evaporate the organic layer to dryness.

Derivatization:

- Add a derivatizing agent (e.g., MSTFA/NH4I/Ethanethiol) to create trimethylsilyl (TMS) derivatives of the metabolites.[9]
- Incubate to ensure complete derivatization.

GC-MS Analysis:

- Inject the derivatized sample into the GC-MS system.
- Use a suitable capillary column for separation.
- Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification.

Protocol 2: Confirmatory Analysis by GC-C-IRMS



This protocol outlines the general steps for GC-C-IRMS analysis to determine the origin of 19-NA.[11][12]

· Initial Screening:

Analyze the urine sample by GC-MS or LC-MS/MS to quantify the concentration of 19-NA.
 If the concentration is above the WADA threshold (e.g., >2 ng/mL for males), proceed with IRMS.[4][9]

Sample Purification:

- Perform enzymatic hydrolysis and extraction as described in the GC-MS protocol.
- Further purify the extract using High-Performance Liquid Chromatography (HPLC) to isolate 19-NA and an endogenous reference compound (ERC), such as pregnanediol.[11]
 This step is crucial to remove any interfering substances.

Derivatization:

Derivatize the purified fractions to make them amenable to gas chromatography.

GC-C-IRMS Analysis:

- Inject the derivatized sample into the GC-C-IRMS system.
- The analytes are separated on the GC column and then combusted in an oxidation reactor to convert them to CO2 gas.
- The isotope ratio mass spectrometer measures the ¹³C/¹²C ratio of the CO2 gas for both the 19-NA and the ERC.

Data Interpretation:

• The 13 C/ 12 C ratio is expressed as a delta value (δ^{13} C) in per mil (‰). Synthetic steroids, typically derived from C3 plants, have a more negative δ^{13} C value than endogenous steroids.[7]



 \circ A significant difference between the δ^{13} C value of 19-NA and the ERC is indicative of the administration of an exogenous steroid.[13]

Experimental Workflow for Doping Control Urine Sample Collection Quantify 19-NA Initial Screening (GC-MS/LC-MS/MS) [19-NA] ≤ 2 ng/mL [19-NA] > 2 ng/mL Result < Threshold Confirmation by GC-C-IRMS Isolate 19-NA & ERC Sample Purification (SPE, HPLC) Derivatization Measure δ13C values GC-C-IRMS Analysis Compare δ 13C of 19-NA and ERC Data Interpretation Significant Difference No Significant Difference



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